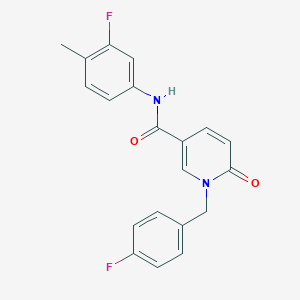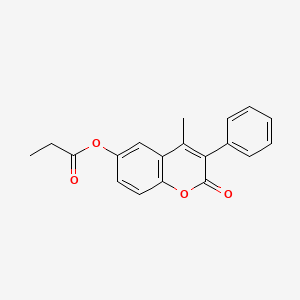
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate typically involves the reaction of 4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarin derivatives .
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 4-methyl-2-oxo-2H-chromen-7-yl propanoate
- 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Uniqueness
What sets 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate apart is its unique combination of a phenyl group and a propanoate ester, which may enhance its biological activity and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C19H16O4 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(4-methyl-2-oxo-3-phenylchromen-6-yl) propanoate |
InChI |
InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-16-15(11-14)12(2)18(19(21)23-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Clave InChI |
KMLMVRFMGDEMDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


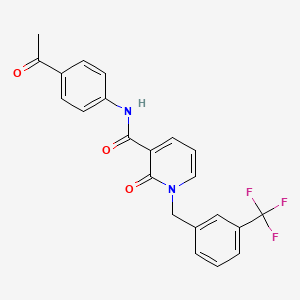
![N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
![(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
![N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253164.png)
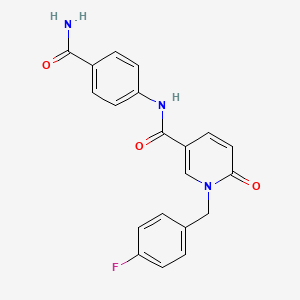
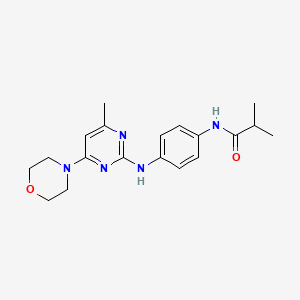
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
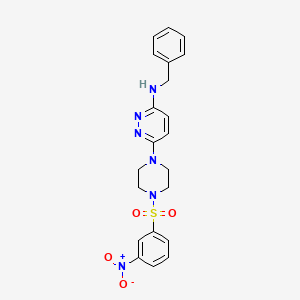
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253212.png)
![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11253222.png)
![8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B11253229.png)
